Adamantan-1-yl acrylate

Descripción general

Descripción

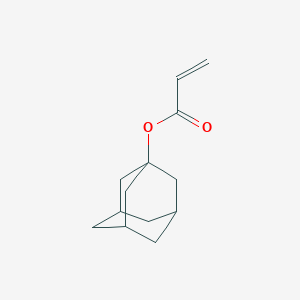

Adamantan-1-yl acrylate, also known as acrylic acid adamantan-1-yl ester, is an organic compound characterized by the presence of an adamantane moiety attached to an acrylate group. This compound is notable for its unique structure, which combines the rigidity and stability of the adamantane core with the reactivity of the acrylate group. It is commonly used in the synthesis of polymers and other advanced materials due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adamantan-1-yl acrylate can be synthesized through the esterification of adamantan-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent polymerization during storage and handling. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Polymerization Reactions

Adamantan-1-yl acrylate undergoes polymerization via multiple mechanisms, producing materials with enhanced thermal and mechanical properties.

Free Radical Polymerization

-

Reagents/Conditions :

-

Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Temperature: 60–80°C (thermal initiation) or UV light (photochemical initiation).

-

-

Products :

Living Anionic Polymerization

-

Reagents/Conditions :

-

Advantages :

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents: HCl (1–2 M) in refluxing aqueous ethanol.

-

Products: Adamantan-1-ol and acrylic acid.

-

-

Basic Hydrolysis :

-

Reagents: NaOH (10% w/v) at 60°C.

-

Products: Sodium acrylate and adamantan-1-ol.

-

Addition Reactions

The acrylate double bond participates in electrophilic and nucleophilic additions:

| Reaction Type | Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Bromination | HBr or Br₂ in CCl₄, 25°C | 1-(2-bromopropanoyloxy)adamantane | |

| Hydrogenation | H₂/Pd-C, 50 psi | 1-(propanoyloxy)adamantane |

Copolymerization

Copolymers with diverse monomers enhance material properties:

| Comonomer | Copolymer Properties | Tg (°C) | References |

|---|---|---|---|

| Methyl methacrylate | Improved thermal stability, optical clarity | 190–204 | |

| Styrene | High rigidity, solvent resistance | 150–165 |

Interaction with Biomolecules

The adamantane moiety facilitates hydrophobic interactions:

-

Cyclodextrin Inclusion Complexes : Enhances drug delivery efficiency.

-

Enzyme Inhibition : Binds to glycolytic enzymes, reducing ATP production.

Table 1: Comparison of Polymerization Methods

| Method | Initiator | Temperature | Đ | Tg (°C) |

|---|---|---|---|---|

| Free Radical | AIBN | 70°C | 1.8 | 107 |

| Living Anionic | sec-BuLi/DPE/LiCl | −78°C | 1.1 | 190–204 |

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | 1 M HCl/EtOH | 6 | 85 |

| Basic | 10% NaOH/H₂O | 4 | 92 |

Aplicaciones Científicas De Investigación

Chemical Properties and Polymerization

Adamantan-1-yl acrylate is primarily recognized as a monomer in the synthesis of advanced polymers. Its unique structure imparts significant thermal stability, hydrophobicity, and mechanical strength to the resulting materials. The acrylate group allows for easy polymerization through radical mechanisms.

Polymerization Techniques

The polymerization of this compound can be initiated using various methods:

- Free Radical Polymerization : Commonly used for creating homopolymers and copolymers.

- Anionic Polymerization : Allows for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity indices .

Table 1: Summary of Polymerization Methods

| Method | Description | Key Features |

|---|---|---|

| Free Radical Polymerization | Initiated by radical initiators | Versatile, widely used |

| Anionic Polymerization | Controlled synthesis using anionic initiators | Allows for block copolymer formation |

Applications in Material Science

The unique properties of this compound make it suitable for various applications in material science:

- High-Performance Coatings : Due to its thermal stability and hydrophobic nature, polymers derived from this compound are utilized in coatings that require durability and resistance to environmental factors.

- Adhesives and Sealants : The strong bonding characteristics of the polymers enhance adhesion properties in industrial applications.

- Biomedical Applications : Research is ongoing into its use in drug delivery systems, leveraging the stability provided by the adamantane structure .

Biological Applications

This compound has potential implications in biological research:

- Drug Delivery Systems : Its ability to form stable nanoparticles makes it a candidate for targeted drug delivery applications.

- Antiviral and Anticancer Agents : Studies suggest that derivatives of adamantane exhibit antiviral properties; thus, this compound may also have similar potential .

Case Study 1: Synthesis of Poly(1-adamantyl acrylate)

A study conducted at the University of Tennessee successfully synthesized poly(1-adamantyl acrylate) using living anionic polymerization techniques. This approach allowed for precise control over molecular weight and polydispersity, resulting in polymers with desirable thermal properties .

Case Study 2: Copolymerization with Methyl Methacrylate

Research demonstrated the copolymerization of this compound with methyl methacrylate (MMA). This study highlighted the unique properties imparted by the adamantane structure, such as enhanced clarity and mechanical strength in the resulting materials .

Mecanismo De Acción

The mechanism of action of adamantan-1-yl acrylate primarily involves the reactivity of the acrylate group. The double bond in the acrylate group can participate in various chemical reactions, leading to the formation of new bonds and structures. The adamantane moiety provides stability and rigidity, making the compound suitable for applications requiring robust materials. In biological systems, the adamantane core can enhance the lipophilicity and bioavailability of drug molecules.

Comparación Con Compuestos Similares

Adamantane: The parent hydrocarbon, known for its stability and diamond-like structure.

Adamantan-1-ol: The alcohol derivative, used as an intermediate in the synthesis of various adamantane-based compounds.

Adamantan-1-yl methacrylate: Similar to adamantan-1-yl acrylate but with a methacrylate group, offering different reactivity and polymerization characteristics.

Uniqueness: this compound is unique due to the combination of the adamantane core and the acrylate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to undergo polymerization and addition reactions while maintaining the rigidity of the adamantane moiety sets it apart from other similar compounds.

Actividad Biológica

Adamantan-1-yl acrylate (CAS Number: 121601-93-2) is an organic compound that combines the structural characteristics of adamantane with an acrylate functional group. This unique structure imparts distinct biological activities and potential applications in various fields, including materials science and biomedicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : CHO

- Molecular Weight : 206.28 g/mol

- Physical State : White to almost white powder or crystalline solid

- Melting Point : 37.0 to 41.0 °C

The compound features a rigid adamantane core that enhances its stability and hydrophobicity, while the acrylate group allows for reactivity in polymerization processes.

Target Interactions

This compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. Its mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit enzymes involved in glycolysis and DNA replication by binding to their active sites, leading to decreased ATP production and reduced cell proliferation.

- Polymerization : The acrylate group readily undergoes free radical polymerization, resulting in polymers with enhanced thermal stability and biocompatibility.

Cellular Effects

Research indicates that this compound can affect cellular metabolism and gene expression:

- Metabolic Pathways : It participates in ester hydrolysis, producing metabolites like adamantan-1-ol and acrylic acid, which further influence metabolic reactions within the cell.

- Toxicity Profiles : At high doses, the compound exhibits cytotoxic effects, leading to cell death and tissue damage due to enzyme inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound can act as a skin irritant and cause significant eye irritation upon exposure. Although specific pharmacological activities are not extensively documented, structural similarities to other adamantane derivatives suggest potential antiviral and anticancer properties .

In Vivo Studies

Animal model studies reveal that dosage significantly impacts the biological activity of this compound:

| Dosage Level | Biological Effect |

|---|---|

| Low Doses | Enhanced cellular functions (proliferation/differentiation) |

| High Doses | Cytotoxic effects leading to cell death |

These findings highlight the importance of dosage in determining the therapeutic potential and safety profile of the compound .

Applications in Research

This compound is being explored for various applications due to its unique properties:

Propiedades

IUPAC Name |

1-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPRWKJDGHSJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464368 | |

| Record name | 1-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121601-93-2 | |

| Record name | 1-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.